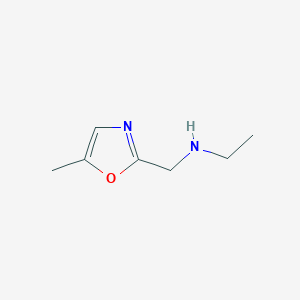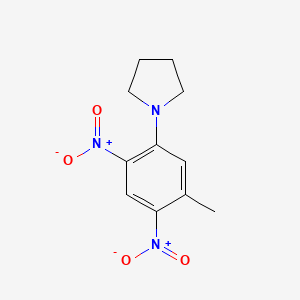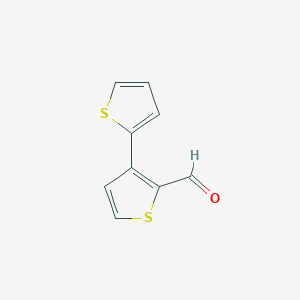
3-Thiophen-2-ylthiophene-2-carbaldehyde
Übersicht
Beschreibung
3-Thiophen-2-ylthiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-ylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method includes the chloromethylation of thiophene followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-Thiophen-2-ylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 3-(2-Thienyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-ylthiophene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-ylthiophene-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar properties but different substitution patterns.
3-Thiophenecarboxaldehyde: A closely related compound with the aldehyde group at a different position on the thiophene ring.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different reactivity and applications.
Uniqueness
3-Thiophen-2-ylthiophene-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective.
Eigenschaften
Molekularformel |
C9H6OS2 |
|---|---|
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
3-thiophen-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-6-9-7(3-5-12-9)8-2-1-4-11-8/h1-6H |
InChI-Schlüssel |
KPHFZMIXHZHJPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(SC=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Acetamide, 2,2,2-trifluoro-N-[(3-nitrophenyl)methyl]-](/img/structure/B8660859.png)
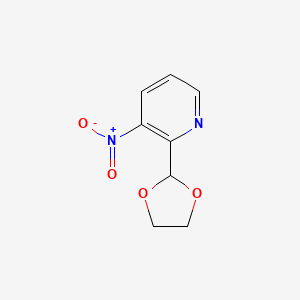
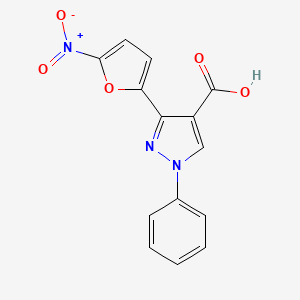
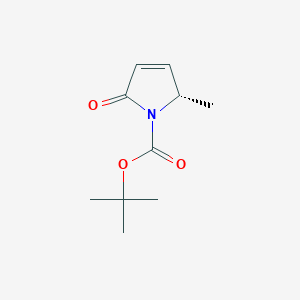
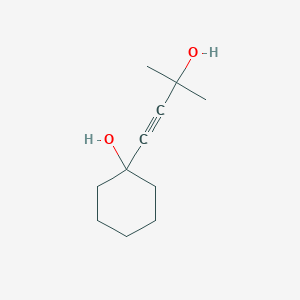
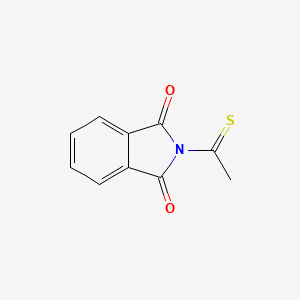
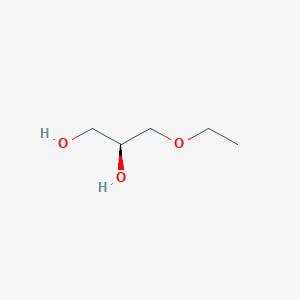
![10-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]phenanthren-9(10H)-one](/img/structure/B8660920.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]propane-1,3-diamine](/img/structure/B8660932.png)
![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8660934.png)
